molecular formula C11H20O2 B15158438 Hex-2-en-1-yl pentanoate

Hex-2-en-1-yl pentanoate

Cat. No.: B15158438
M. Wt: 184.27 g/mol
InChI Key: WDXAMNXWZLXISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hex-2-en-1-yl pentanoate, also known as (E)-2-hexenyl pentanoate, is an organic compound with the molecular formula C11H20O2. It is an ester formed from hex-2-en-1-ol and pentanoic acid. This compound is known for its pleasant fruity aroma, making it a valuable ingredient in the flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-2-en-1-yl pentanoate can be synthesized through esterification, where hex-2-en-1-ol reacts with pentanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the esterification process is scaled up using continuous reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Hex-2-en-1-yl pentanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Hex-2-en-1-ol and pentanoic acid.

    Oxidation: Various oxidation products depending on the specific conditions.

    Reduction: Hex-2-en-1-ol and pentanoic acid.

Scientific Research Applications

Hex-2-en-1-yl pentanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of hex-2-en-1-yl pentanoate primarily involves its interaction with olfactory receptors due to its aromatic properties. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. detailed studies on its molecular targets and pathways are limited .

Comparison with Similar Compounds

Hex-2-en-1-yl pentanoate can be compared with other esters such as:

    Hexyl acetate: Known for its apple-like aroma.

    Ethyl butanoate: Has a pineapple-like scent.

    Isoamyl acetate: Commonly referred to as banana oil due to its strong banana aroma.

Uniqueness: this compound stands out due to its unique combination of hex-2-en-1-ol and pentanoic acid, giving it a distinct fruity aroma that is different from other esters .

Properties

IUPAC Name

hex-2-enyl pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h7-8H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXAMNXWZLXISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC=CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30866595
Record name Hex-2-en-1-yl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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